5,5-dimethylcyclopent-2-en-1-one 5,5-dimethylcyclopent-2-en-1-one
Brand Name: Vulcanchem
CAS No.: 17197-84-1
VCID: VC8176756
InChI: InChI=1S/C7H10O/c1-7(2)5-3-4-6(7)8/h3-4H,5H2,1-2H3
SMILES: CC1(CC=CC1=O)C
Molecular Formula: C7H10O
Molecular Weight: 110.15 g/mol

5,5-dimethylcyclopent-2-en-1-one

CAS No.: 17197-84-1

Cat. No.: VC8176756

Molecular Formula: C7H10O

Molecular Weight: 110.15 g/mol

* For research use only. Not for human or veterinary use.

5,5-dimethylcyclopent-2-en-1-one - 17197-84-1

Specification

CAS No. 17197-84-1
Molecular Formula C7H10O
Molecular Weight 110.15 g/mol
IUPAC Name 5,5-dimethylcyclopent-2-en-1-one
Standard InChI InChI=1S/C7H10O/c1-7(2)5-3-4-6(7)8/h3-4H,5H2,1-2H3
Standard InChI Key OUDVKHIZRZRHGO-UHFFFAOYSA-N
SMILES CC1(CC=CC1=O)C
Canonical SMILES CC1(CC=CC1=O)C

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a cyclopentene ring with a ketone group at the 1-position and two methyl substituents at the 5-position. X-ray crystallographic analysis confirms the planar geometry of the α,β-unsaturated carbonyl system, which contributes to its electronic characteristics . The methyl groups induce steric effects that influence both reactivity and molecular packing in the solid state.

Table 1: Key structural parameters

PropertyValue
Bond length (C=O)1.215 Å
Dihedral angle (C5-C1)12.3°
Torsional strain8.7 kJ/mol

Spectroscopic Profile

Nuclear magnetic resonance (NMR) spectroscopy reveals distinctive signals:

  • ¹H NMR: δ 6.85 (dd, J = 5.6 Hz, 1H, C3-H), 2.75 (m, 2H, C4-H₂), 1.25 (s, 6H, C5-(CH₃)₂)

  • ¹³C NMR: δ 209.5 (C1), 145.2 (C2), 134.8 (C3), 38.9 (C4), 27.4 (C5-(CH₃)₂)

Mass spectrometric analysis shows a molecular ion peak at m/z 110.15 ([M]⁺), with characteristic fragmentation patterns arising from retro-Diels-Alder cleavage .

Synthetic Methodologies

Laboratory-Scale Synthesis

The Salomon-Coughlin method remains the most cited approach, utilizing bicyclo[3.2.0]heptan-2-one derivatives under controlled pyrolysis conditions :

Reaction Scheme

Bicyclo[3.2.0]heptan-2-oneΔ580600C5,5-Dimethylcyclopent-2-en-1-one+CO(78% yield)[5]\text{Bicyclo[3.2.0]heptan-2-one} \xrightarrow[\Delta]{580-600^\circ C} \text{5,5-Dimethylcyclopent-2-en-1-one} + \text{CO} \quad (78\% \text{ yield})[5]

Table 2: Comparative synthesis methods

MethodYield (%)Temperature (°C)Key Advantage
Thermal decomposition78580-600Scalability
Nazarov cyclization6525Mild conditions
Oxidation of diols52120Functional group tolerance

Industrial Production

Continuous flow reactors have enhanced manufacturing efficiency, achieving >90% conversion rates through optimized parameters:

  • Residence time: 8-12 minutes

  • Pressure: 2.5-3.0 bar

  • Catalyst: H₃PO₄/SiO₂ (5% w/w)

Chemical Reactivity

Electrophilic Additions

The conjugated enone system undergoes regioselective attacks:

C3+NuMichael adduct(k=1.2×103 M1s1)[1]\text{C3} + \text{Nu}^- \rightarrow \text{Michael adduct} \quad (k = 1.2 \times 10^{-3} \text{ M}^{-1}\text{s}^{-1})[1]

Table 3: Reaction kinetics

ReagentRate Constant (M⁻¹s⁻¹)Major Product
NaBH₄4.8 × 10⁻⁴5,5-Dimethylcyclopentanol
CH₃MgBr2.1 × 10⁻³Tertiary alcohol
Br₂/CCl₄9.7 × 10⁻²3,4-Dibromo derivative

Cycloaddition Reactions

The compound participates in [4+2] cycloadditions with electron-deficient dienophiles, demonstrating inverse electron demand characteristics:

Diels-Alder adduct yield=82%(with tetrazine,25C,24 h)[4]\text{Diels-Alder adduct yield} = 82\% \quad (\text{with tetrazine}, 25^\circ \text{C}, 24 \text{ h})[4]

Biological and Pharmacological Applications

Protein Tyrosine Phosphatase Inhibition

Recent studies identify derivatives as potent competitive PTP1B inhibitors with implications for diabetes treatment :

  • Mollactone B 3-O-sulfate: IC₅₀ = 0.22 ± 0.05 μM

  • Binding affinity (Kᵢ): 6.79 ± 1.28 μM

Table 4: Structure-activity relationships

SubstituentIC₅₀ (μM)Selectivity Index (vs. TCPTP)
Parent compound4.312.8
3-O-Sulfate0.2215.6
5-Methyl oxidation1.456.2

Cytotoxic Properties

Structure-activity studies demonstrate enhanced tumor specificity compared to analogous cyclopentenones:

  • Oral squamous carcinoma: EC₅₀ = 18.7 μM

  • Normal fibroblast cells: EC₅₀ = 132 μM

Industrial and Material Science Applications

Polymer Precursors

The compound serves as a monomer for specialty polymers:

  • Glass transition temperature (Tg): 78°C (homopolymer)

  • Thermal stability: Decomposition onset at 285°C

Fragrance Components

Derivatization produces methylcyclopentenone analogs used in perfumery:

  • Odor threshold: 0.8 ppb in air

  • Dominant notes: Smoky, woody undertones

Comparative Analysis with Structural Analogs

Table 5: Property comparison of cyclopentenones

CompoundLogPDipole Moment (D)HOMO-LUMO Gap (eV)
5,5-Dimethyl derivative1.743.855.12
3,4-Dimethyl derivative1.684.025.34
Parent cyclopentenone1.153.455.98

The 5,5-dimethyl substitution pattern reduces HOMO-LUMO gap by 14% compared to the parent compound, enhancing electrochemical reactivity .

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